An In-Depth Technical Guide to 5-Methyl-1H-indol-4-ol: Current Knowledge and Future Directions
An In-Depth Technical Guide to 5-Methyl-1H-indol-4-ol: Current Knowledge and Future Directions
For Immediate Release
[City, State] – [Date] – 5-Methyl-1H-indol-4-ol, a key heterocyclic organic compound, is gaining significant attention within the scientific community, particularly in the realms of pharmaceutical research and development. This technical guide serves as a comprehensive overview of its fundamental properties, synthesizing currently available data for researchers, scientists, and drug development professionals. While the full experimental profile of this compound is still emerging, this document consolidates its known attributes and outlines areas for future investigation.
Core Chemical Identity
5-Methyl-1H-indol-4-ol is an indole derivative characterized by a methyl group at the 5-position and a hydroxyl group at the 4-position of the indole ring. This specific substitution pattern imparts unique electronic and steric properties that make it a valuable precursor in organic synthesis.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 19499-83-3 | [1], [2] |
| Molecular Formula | C₉H₉NO | [3] |
| Molecular Weight | 147.17 g/mol | [3] |
Synthesis and Characterization: A Path Forward
Detailed, peer-reviewed synthesis protocols for 5-Methyl-1H-indol-4-ol are not widely available in the public domain. However, established methods for the synthesis of substituted hydroxyindoles can provide a logical starting point for its preparation. The Bischler-Möhlau reaction, a classic method for indole synthesis, has been adapted for the preparation of 4-hydroxyindoles and 6-hydroxyindoles.[4] Additionally, modern catalytic methods, such as gold-catalyzed benzannulation of functionalized pyrrole derivatives, offer a regioselective route to 4-hydroxyindole scaffolds.[5]
A plausible synthetic approach could involve the adaptation of these known methods, utilizing appropriately substituted starting materials. The diagram below illustrates a generalized workflow for the synthesis and subsequent characterization of such a target molecule.
Figure 1: A generalized workflow for the synthesis and characterization of a target organic molecule like 5-Methyl-1H-indol-4-ol.
Due to the current lack of publicly available, explicitly assigned spectral data for 5-Methyl-1H-indol-4-ol, a detailed experimental protocol and a table of spectral data cannot be provided at this time. The scientific community would greatly benefit from the publication of such data to facilitate further research.
Reactivity and Potential Biological Significance
The reactivity of the 5-Methyl-1H-indol-4-ol is dictated by the interplay of the electron-rich indole nucleus, the activating hydroxyl group, and the methyl substituent. The hydroxyl group at the C4 position is expected to influence the nucleophilicity of the indole ring and can itself be a site for further functionalization.
The indole scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8][9] Specifically, the 4-hydroxyindole moiety is a key structural feature in several biologically active natural products and synthetic compounds.[4] For instance, psilocin, a naturally occurring psychedelic compound, is a 4-hydroxyindole derivative.[4]
The potential of 5-Methyl-1H-indol-4-ol as a building block for pharmaceutical research and development is significant.[3] Its utility as a precursor for the synthesis of psychedelic tryptamine analogues highlights a specific area of interest.[3] Further biological evaluation of this compound and its derivatives is warranted to explore its potential therapeutic applications.
Future Research and Conclusion
While the foundational chemical identity of 5-Methyl-1H-indol-4-ol is established, a significant opportunity exists for the scientific community to contribute to a more complete understanding of this molecule. The following areas represent critical next steps:
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Development and Publication of a Robust Synthetic Protocol: A detailed, reproducible synthesis method is paramount for making this compound more accessible for research.
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Comprehensive Spectroscopic Characterization: The publication of assigned ¹H NMR, ¹³C NMR, IR, and mass spectrometry data is essential for unambiguous identification and quality control.
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Investigation of Physicochemical Properties: Determination of properties such as melting point, boiling point, and solubility in various solvents will provide crucial data for its handling and application in synthetic and biological studies.
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Exploration of Biological Activity: Screening of 5-Methyl-1H-indol-4-ol and its derivatives for a range of biological activities could uncover novel therapeutic leads.
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